2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol
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Overview
Description
2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzisothiazole ring fused with a naphthyl group and a phenol moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of the benzisothiazole ring, which is then functionalized to introduce the naphthyl and phenol groups. The key steps include:
Formation of Benzisothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Naphthyl Group: The naphthyl group can be introduced via a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the benzisothiazole intermediate.
Attachment of Phenol Group: The final step involves the coupling of the phenol group to the benzisothiazole-naphthyl intermediate, often using a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a phenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with palladium on carbon.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The naphthyl and phenol groups can enhance binding affinity and specificity, leading to more effective inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- **2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]ethanol
Uniqueness
Compared to similar compounds, 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol stands out due to its unique combination of a benzisothiazole ring, naphthyl group, and phenol moiety. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[(1,1-dioxo-1,2-benzothiazol-3-yl)-naphthalen-1-ylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c27-22-14-5-2-9-18(22)16-26(21-13-7-10-17-8-1-3-11-19(17)21)24-20-12-4-6-15-23(20)30(28,29)25-24/h1-15,27H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDUUBMJRQJMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CC3=CC=CC=C3O)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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